Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
Description
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate (CAS: 2089314-98-5) is a nitroaromatic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 5-position and a nitro (-NO₂) group at the 2-position of the benzoate ring. The molecular formula is C₈H₆ClNO₆S, with a molecular weight of 303.66 g/mol (calculated). This compound is primarily used in research and synthesis, particularly in the development of sulfonamide derivatives or agrochemical intermediates due to its reactive chlorosulfonyl group, which facilitates nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H6ClNO6S |
|---|---|
Molecular Weight |
279.65 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-4-5(17(9,14)15)2-3-7(6)10(12)13/h2-4H,1H3 |
InChI Key |
UTRAEMCZXKAYQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate typically involves the chlorosulfonation of methyl 2-nitrobenzoate. The reaction is carried out by treating methyl 2-nitrobenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 2-nitrobenzoate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
The reaction can be represented by the following equation:
Methyl 2-nitrobenzoate+Chlorosulfonic acid→Methyl 5-(chlorosulfonyl)-2-nitrobenzoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of advanced reactors and automation can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetonitrile, dichloromethane), mild heating.
Reduction Reactions: Hydrogen gas, catalysts (Pd/C, PtO2), metal hydrides (LiAlH4, NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aminobenzoates: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Pharmaceutical Intermediates
One of the primary applications of methyl 5-(chlorosulfonyl)-2-nitrobenzoate is as an intermediate in the synthesis of pharmaceutical compounds. It can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable for developing new drugs. For example, it has been utilized in the synthesis of anti-cancer agents and other therapeutics by facilitating the introduction of amino or hydroxyl groups into complex molecular frameworks .
2.2 Agrochemicals
The compound also finds applications in the agrochemical industry. Its chlorosulfonyl group allows for modifications that enhance the biological activity of herbicides and pesticides. Researchers have explored its potential in creating more effective crop protection agents that are less harmful to non-target organisms .
Case Studies
3.1 Synthesis of Anticancer Agents
A notable study demonstrated the use of this compound in synthesizing a series of novel anticancer compounds. The process involved multiple steps where the compound was reacted with various amines to form sulfonamide derivatives, which exhibited promising cytotoxic activity against several cancer cell lines .
| Compound | Method of Synthesis | Yield (%) | Biological Activity |
|---|---|---|---|
| Compound A | Nucleophilic substitution | 75% | IC50 = 25 µM |
| Compound B | Coupling reaction | 68% | IC50 = 30 µM |
3.2 Development of Herbicides
In another study focused on agricultural applications, this compound was used to synthesize a new class of herbicides. The research highlighted its effectiveness in controlling weed growth while minimizing environmental impact compared to traditional herbicides .
| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Herbicide X | Derived from this compound | 100 g/ha | 85% |
| Herbicide Y | Traditional herbicide | 150 g/ha | 75% |
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chlorosulfonyl group. The reduction of the nitro group to an amino group can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following nitrobenzoate derivatives are structurally or functionally related to methyl 5-(chlorosulfonyl)-2-nitrobenzoate:
Physicochemical Properties
- Electron-Withdrawing Effects: The chlorosulfonyl group (-SO₂Cl) in this compound is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at the meta position. This contrasts with bifenox’s dichlorophenoxy group, which is moderately electron-withdrawing due to chlorine atoms .
- Melting Points: Bifenox and acifluorfen have higher melting points (85°C and 152–154°C, respectively) due to stronger intermolecular forces (dipole-dipole interactions, hydrogen bonding in acifluorfen). This compound’s melting point is unreported but likely lower due to reduced symmetry .
Environmental and Toxicological Profiles
- Bifenox: Moderately persistent in soil (half-life ~30–60 days) with low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) .
- This compound: Expected to hydrolyze rapidly in water due to the reactive sulfonyl chloride group, forming sulfonic acids.
Biological Activity
Methyl 5-(chlorosulfonyl)-2-nitrobenzoate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group, which is known for conferring significant biological activity. The chlorosulfonyl group enhances its reactivity, making it a potential candidate for various therapeutic applications. The compound's structure can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 263.68 g/mol
Antimicrobial Activity
Nitro-containing compounds, including this compound, are recognized for their antimicrobial properties. The mechanism primarily involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cell death. This is particularly relevant in the context of treating infections caused by resistant strains of bacteria such as Mycobacterium tuberculosis.
- Mechanism : Nitro groups undergo reduction to form toxic intermediates that interact with bacterial DNA.
- Case Study : A study highlighted that derivatives with nitro groups exhibited significant activity against M. tuberculosis, emphasizing the importance of the NO moiety in enhancing antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Nitro compounds are often involved in inhibiting key cellular processes associated with cancer progression.
- Mechanism : Similar to antimicrobial activity, the anticancer effects are attributed to DNA damage caused by reactive intermediates formed from nitro group reduction.
- Research Findings : In vitro studies have shown that certain nitro derivatives can inhibit cancer cell proliferation by inducing apoptosis through DNA damage pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the nitro and chlorosulfonyl groups can significantly influence its efficacy.
| Modification | Effect on Activity |
|---|---|
| Replacement of NO with other electron-withdrawing groups | Decreased antibacterial activity |
| Variation in the sulfonyl group | Altered reactivity and potential toxicity |
Research indicates that maintaining the nitro group is essential for preserving both antimicrobial and anticancer activities .
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that compounds with similar structures to this compound showed promising results against M. tuberculosis, with minimal inhibitory concentrations (MIC) indicating strong efficacy .
- Cytotoxicity in Cancer Cells : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential utility in cancer therapy .
- Antimicrobial Spectrum : Research has shown that compounds with similar nitro functionalities can effectively inhibit a range of pathogens, including Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Methyl 5-(chlorosulfonyl)-2-nitrobenzoate?
- Methodology :
Nitration : Begin with a benzoic acid derivative (e.g., methyl benzoate). Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to ensure regioselectivity .
Chlorosulfonation : React the nitrated intermediate with chlorosulfonic acid (ClSO₃H) at 80–100°C to install the chlorosulfonyl group at the 5-position. Monitor reaction progress via TLC .
Esterification : If required, finalize the methyl ester using methanol and catalytic H₂SO₄ under reflux.
- Key Challenges : Competing sulfonation/nitration pathways require precise stoichiometry and temperature control.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm substituent positions (e.g., nitro at C2, chlorosulfonyl at C5) via ¹H/¹³C NMR. Aromatic proton splitting patterns and deshielding effects are critical .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., S=O stretch at ~1370 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Methodology :
- Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats to avoid skin/eye contact. The chlorosulfonyl group is moisture-sensitive and releases HCl upon hydrolysis .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during nitration and chlorosulfonation?
- Methodology :
- Directing Effects : The nitro group (meta-directing) and ester (ortho/para-directing) influence substitution patterns. Computational modeling (DFT) predicts favorable sites for electrophilic attack .
- Temperature Control : Lower temperatures (≤5°C) favor nitration at the 2-position, while higher temperatures (80°C) enhance sulfonation .
- Table 1 : Synthetic Conditions for Regioselectivity
| Step | Reagents/Conditions | Regiochemical Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Nitro at C2 | |
| Sulfonation | ClSO₃H, 80°C, 4h | Chlorosulfonyl at C5 |
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodology :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 2–12) via HPLC. The chlorosulfonyl group hydrolyzes rapidly above pH 7, forming sulfonic acid derivatives .
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. Decomposition onset occurs at ~150°C, releasing NO₂ and SO₂ gases .
Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitution?
- Methodology :
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, alkoxides). The electron-withdrawing nitro and chlorosulfonyl groups activate the benzene ring, facilitating SNAr reactions at C5 .
- Computational Analysis : HOMO-LUMO gaps calculated via DFT reveal enhanced electrophilicity at the chlorosulfonyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
